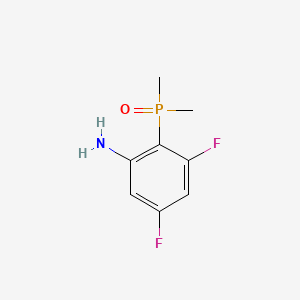
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H10F2NOP and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a dimethylphosphine oxide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide typically involves the reaction of 2,4-difluoroaniline with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the required quality standards. The process is optimized to minimize waste and maximize efficiency, often involving continuous monitoring and automation .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide group to other phosphorus-containing functional groups.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide include:
- (2-Amino-4,6-dichlorophenyl)dimethylphosphine oxide
- (2-Amino-4,6-dibromophenyl)dimethylphosphine oxide
- (2-Amino-4,6-dimethylphenyl)dimethylphosphine oxide
Uniqueness
What sets this compound apart from these similar compounds is the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10F2NOP |
|---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
2-dimethylphosphoryl-3,5-difluoroaniline |
InChI |
InChI=1S/C8H10F2NOP/c1-13(2,12)8-6(10)3-5(9)4-7(8)11/h3-4H,11H2,1-2H3 |
InChI Key |
UVYZFGORXLNKJW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=C(C=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
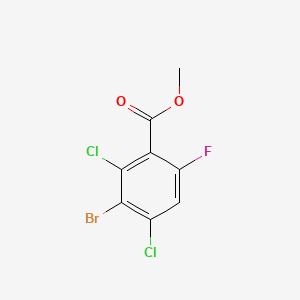
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
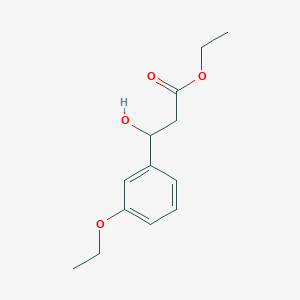
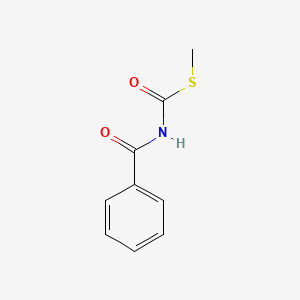


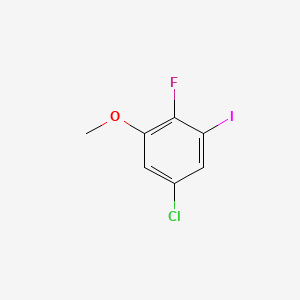
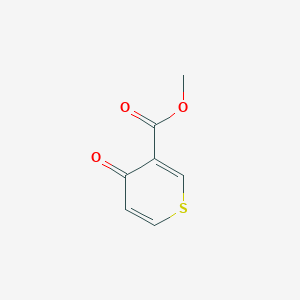

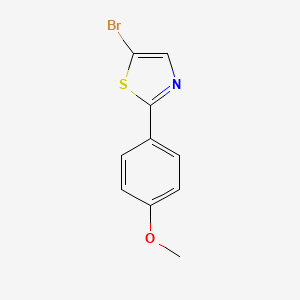
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
